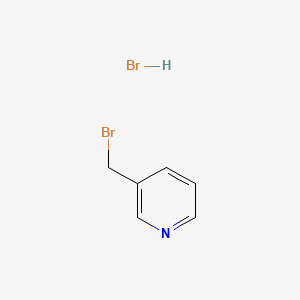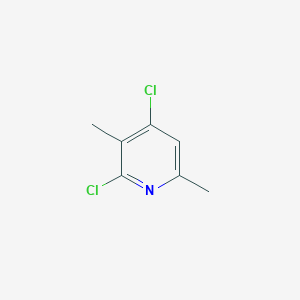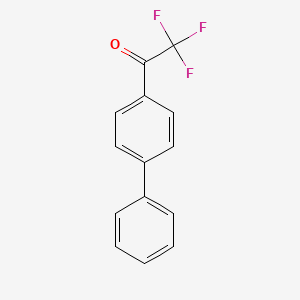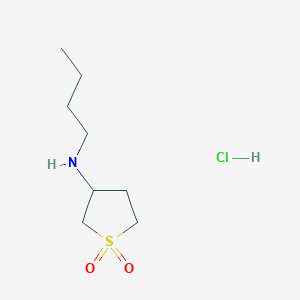
3-(Bromomethyl)pyridine hydrobromide
Vue d'ensemble
Description
3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block. It is commonly used in organic synthesis due to its reactivity and versatility. The compound has the molecular formula C6H6BrN·HBr and a molecular weight of 252.93 g/mol . It is typically found as a white to yellow crystalline powder .
Mécanisme D'action
Target of Action
3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block . It is primarily used in the preparation of ether ligands . .
Mode of Action
Brominated compounds like this compound are known to participate in halogenation reactions . In these reactions, the bromine atom can act as an electrophile, being attracted to regions of high electron density in other molecules. This can lead to the formation of new bonds and the creation of different compounds .
Biochemical Pathways
It is known that this compound can be used in the preparation of ether ligands . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. They have the general formula R–O–R′, where R and R′ represent the alkyl or aryl groups. Ethers can act as weak bases and nucleophiles due to the presence of lone pairs of electrons on the oxygen atom.
Result of Action
It is known that brominated compounds can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Action Environment
It is known that the compound is chemically stable under standard ambient conditions (room temperature) . It is also known that the compound causes severe skin burns and eye damage , indicating that it should be handled with care in a controlled environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(bromomethyl)pyridine hydrobromide involves the bromination of 3-methylpyridine. This reaction is typically carried out using bromine in the presence of a solvent such as carbon tetrachloride (CCl4) and a radical initiator like azobisisobutyronitrile (AIBN) to improve the yield . The reaction proceeds as follows:
C6H7N+Br2→C6H6BrN+HBr
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include azidomethylpyridine, thiocyanatomethylpyridine, and methoxymethylpyridine.
Oxidation: Products include pyridine carboxylic acids and pyridine aldehydes.
Reduction: Products include methylpyridine.
Applications De Recherche Scientifique
3-(Bromomethyl)pyridine hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
- 3-(Chloromethyl)pyridine hydrochloride
- 3-(Iodomethyl)pyridine hydriodide
Uniqueness
3-(Bromomethyl)pyridine hydrobromide is unique due to its specific position of the bromomethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct reactivity patterns and selectivity in synthetic applications .
Propriétés
IUPAC Name |
3-(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPUOJKUXFUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507530 | |
| Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4916-55-6 | |
| Record name | 4916-55-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)pyridine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(bromomethyl)-5-methylpyridine hydrobromide in pharmaceutical chemistry?
A1: 3-(Bromomethyl)-5-methylpyridine hydrobromide serves as a crucial building block in the multi-step synthesis of rupatadine. [] Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria (hives). The bromide substituent in 3-(bromomethyl)-5-methylpyridine hydrobromide enables further chemical transformations, ultimately leading to the desired structure of rupatadine.
Q2: Can you describe a novel and efficient method for synthesizing 3-(bromomethyl)-5-methylpyridine hydrobromide?
A2: A recent study highlights a streamlined approach to synthesize 3-(bromomethyl)-5-methylpyridine hydrobromide, starting with 5-methylnicotinic acid. [] This method boasts a total yield of 65.9% and stands out for its simplicity, efficiency, and environmentally friendly nature. While the specific reaction steps are not detailed in the provided abstract, the use of 5-methylnicotinic acid as a starting material suggests a multi-step synthesis involving transformations of the carboxylic acid functional group and bromination. This approach presents a potentially advantageous alternative to previously established methods for preparing this important intermediate. You can find more details about this synthesis in the research article published here: .
Q3: How does the reactivity of 3-bromomethyl pyridine hydrobromide compare to its isomer, 4-bromomethylpyridine, in polymerization reactions?
A3: Research indicates that 4-bromomethylpyridine exhibits higher reactivity compared to 3-bromomethyl pyridine hydrobromide in solution polymerization reactions. [] Interestingly, in the case of 4-bromomethylpyridine, the oligomers demonstrate greater reactivity than the monomer itself, a phenomenon attributed to mesomeric effects. This difference in reactivity highlights how the position of the bromomethyl group on the pyridine ring significantly influences the compound's behavior in polymerization reactions. For a deeper understanding of the polymerization kinetics and the influence of the counterion on polymer properties, refer to the research article: .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)






![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)





![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)
